![molecular formula C8H14O4 B12841637 [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is a complex organic compound with the molecular formula C12H20O6. This compound is characterized by its unique tetrahydrofuro[2,3-d][1,3]dioxole structure, which is a fused bicyclic system containing oxygen atoms. It is often used in various chemical and biological research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the furan ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of reduced alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.
科学的研究の応用
Chemistry
In chemistry, [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is often used as a probe to study enzyme mechanisms and interactions. Its reactivity with different biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions with enzymes and receptors. The pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(nonyloxy)tetrahydrofuro[2,3-d][1,3]dioxole
- (3aR,5R,6S,6aR)-5-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-[(4-isopropoxybenzyl)oxy]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
Uniqueness
What sets [(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol apart from similar compounds is its specific stereochemistry and the presence of the hydroxymethyl group. These features contribute to its unique reactivity and make it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C8H14O4/c1-8(2)11-6-3-5(4-9)10-7(6)12-8/h5-7,9H,3-4H2,1-2H3/t5-,6-,7-/m1/s1 |
InChIキー |
CGUKUJDDXZARJQ-FSDSQADBSA-N |
異性体SMILES |
CC1(O[C@@H]2C[C@@H](O[C@@H]2O1)CO)C |
正規SMILES |
CC1(OC2CC(OC2O1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



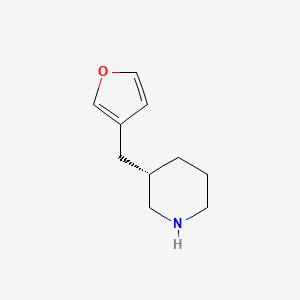
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
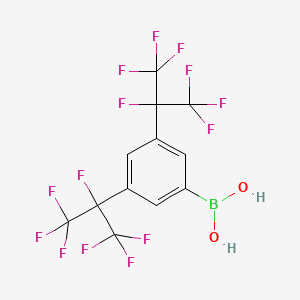
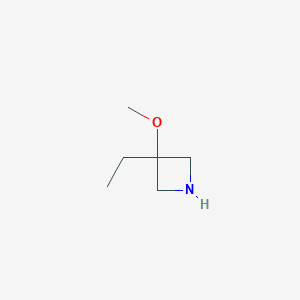
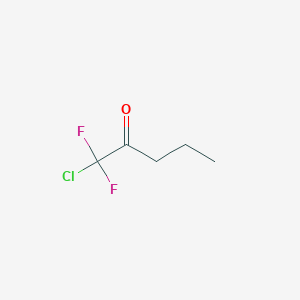
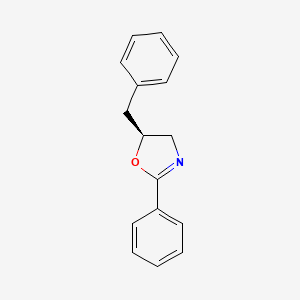
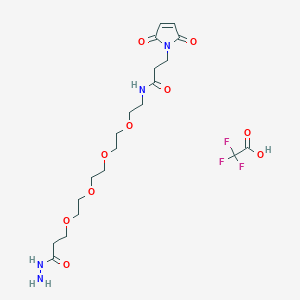
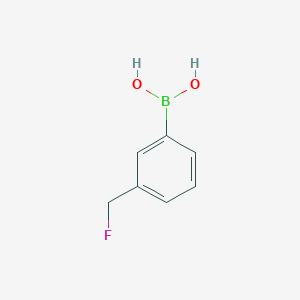


![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
